molecular formula C17H20Cl2N2O B14130515 N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine CAS No. 89279-20-9

N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine

Cat. No.: B14130515
CAS No.: 89279-20-9
M. Wt: 339.3 g/mol
InChI Key: SPVLTSYQNXASEG-UHFFFAOYSA-N
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Description

N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorophenoxy group attached to a phenyl ring, which is further connected to a dimethylpropane-1,3-diamine moiety. The presence of chlorine atoms and the phenoxy group contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine typically involves the reaction of 2,5-dichlorophenol with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage. The resulting intermediate is then reacted with N,N-dimethylpropane-1,3-diamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N3-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)-N’-(1-Methyl-3-Phenyl-2-Propenylidene)Acetohydrazide
  • 2-(2,3-Dichlorophenoxy)-N’-(3-Phenyl-2-Propenylidene)Acetohydrazide
  • 2-(4-Chlorophenoxy)-N’-(2-Methyl-3-Phenyl-2-Propenylidene)Acetohydrazide

Uniqueness

N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine is unique due to its specific substitution pattern and the presence of the dimethylpropane-1,3-diamine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89279-20-9

Molecular Formula

C17H20Cl2N2O

Molecular Weight

339.3 g/mol

IUPAC Name

N-[2-(2,5-dichlorophenoxy)phenyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C17H20Cl2N2O/c1-21(2)11-5-10-20-15-6-3-4-7-16(15)22-17-12-13(18)8-9-14(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3

InChI Key

SPVLTSYQNXASEG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC=CC=C1OC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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